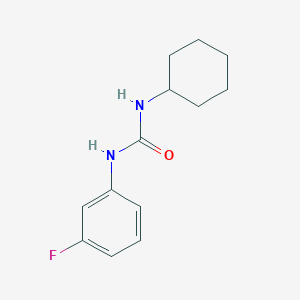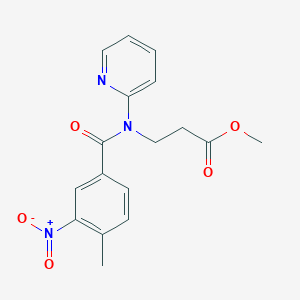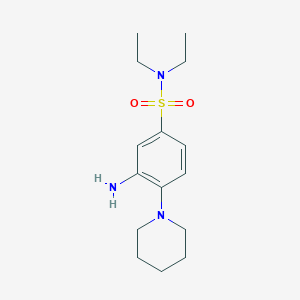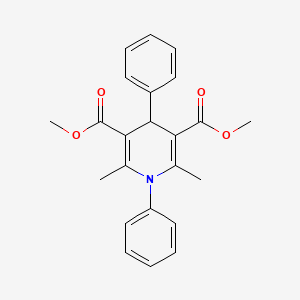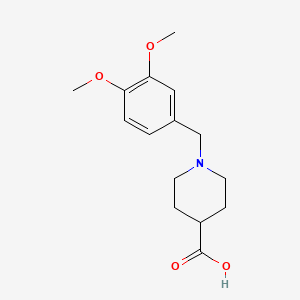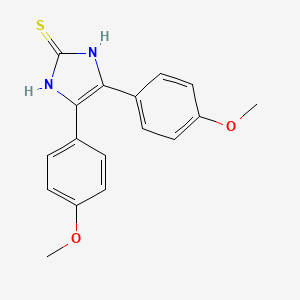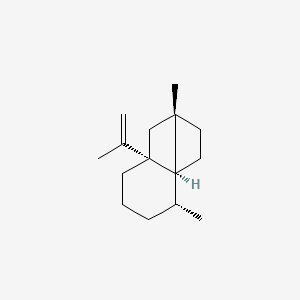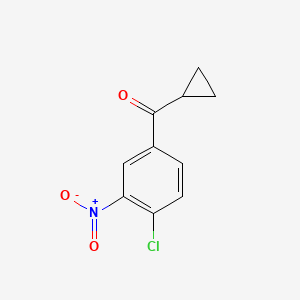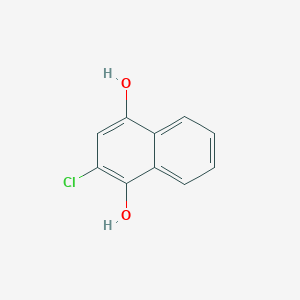
2-Chloro-1,4-naphthalenediol
Vue d'ensemble
Description
2-Chloro-1,4-naphthalenediol is a chemical compound with the molecular formula C10H7ClO2 . It is also known as 3-Chloro-1,4-dihydroxynaphthalene .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,4-naphthalenediol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2-position with a chlorine atom and at the 1,4-positions with hydroxyl groups .Physical And Chemical Properties Analysis
2-Chloro-1,4-naphthalenediol has a molecular weight of 194.61 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, and molar volume can be found in the ChemSpider database .Applications De Recherche Scientifique
Organocatalytic Asymmetric Synthesis
A study highlighted the use of naphthols, closely related to 2-Chloro-1,4-naphthalenediol, in the organocatalytic asymmetric chlorinative dearomatization, providing chiral naphthalenones with excellent yields and enantioselectivity. This process is crucial for synthesizing complex molecules with high optical purity, demonstrating its importance in synthetic organic chemistry and pharmaceutical research (Qin Yin et al., 2015).
Environmental Pollution Studies
Research on the thermal oxidative degradation of chlorinated compounds, including those structurally related to 2-Chloro-1,4-naphthalenediol, provides insights into the formation mechanisms of environmental pollutants like dioxins. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental impact of industrial processes (Catherine S Evans & B. Dellinger, 2005).
Anticancer Compound Synthesis
A study focused on the synthesis and characterization of naphthalene derivatives, including those related to 2-Chloro-1,4-naphthalenediol, for anticancer evaluation. These compounds showed potential activity against various cancer cell lines, indicating their importance in the development of new therapeutic agents (Salahuddin et al., 2014).
Inhibition Studies
2,3-Naphthalenediol, a structural analog of 2-Chloro-1,4-naphthalenediol, has been identified as a competitive inhibitor of phenolases, enzymes involved in the browning reaction in fruits and vegetables. This finding has implications for food preservation and understanding enzymatic browning mechanisms (A. Mayer et al., 1964).
Supramolecular Chemistry
Core-substituted naphthalenediimides, related to 2-Chloro-1,4-naphthalenediol, have been studied for their unique electronic and spectroscopic properties, finding applications in supramolecular chemistry, sensor development, and molecular electronics. This research underscores the versatility of naphthalene derivatives in advanced material sciences (N. Sakai et al., 2010).
Propriétés
IUPAC Name |
2-chloronaphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYNJSHPUFMGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376609 | |
| Record name | 2-Chloro-1,4-naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,4-naphthalenediol | |
CAS RN |
73661-09-3 | |
| Record name | 2-Chloro-1,4-naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)
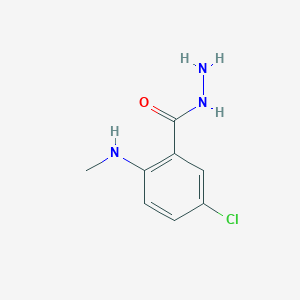
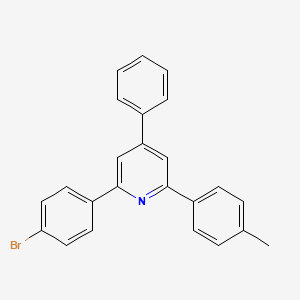
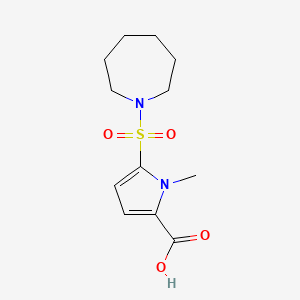
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)
![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)
